1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring bearing dual 3,4-dimethoxyphenyl groups. The oxadiazole moiety is a five-membered heterocycle known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry contexts . The 3,4-dimethoxyphenyl substituents contribute electron-donating methoxy groups, which may influence solubility, electronic properties, and interactions with biological targets.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-27-16-7-5-13(9-18(16)29-3)21-23-22(31-24-21)14-10-20(26)25(12-14)15-6-8-17(28-2)19(11-15)30-4/h5-9,11,14H,10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVQAXSAIOTEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Pyrrolidin-2-one: The oxadiazole intermediate is then coupled with a pyrrolidin-2-one derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
A detailed comparison of structural and functional attributes is provided below:
Structural and Functional Insights
- Oxadiazole vs. Oxazole : The target compound’s 1,2,4-oxadiazole ring differs from the 1,2-oxazole in the nitro-substituted analog . Oxadiazoles generally exhibit higher metabolic stability than oxazoles due to reduced susceptibility to enzymatic cleavage.
- Methoxy vs. Nitro Groups: The 3,4-dimethoxyphenyl groups in the target compound contrast with the 4-nitrophenyl group in the tetrahydroquinoline derivative. Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, while nitro groups are electron-withdrawing and can influence redox properties .
Pharmacological Implications
- The pyrazolo-pyrimidine derivatives in highlight the therapeutic relevance of oxadiazole-containing compounds in kinase inhibition, suggesting a possible shared mechanism for the target compound .
- Coumarin derivatives (e.g., dryofracoumarin A, esculetin) , while structurally distinct, share methoxyphenyl substituents, which are associated with antioxidant and anti-inflammatory activities. This implies that the target compound’s dimethoxyphenyl groups may confer similar bioactivity.
Biological Activity
1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 378.42 g/mol. The structure features a pyrrolidine ring linked to an oxadiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise primarily in anticancer applications.
Anticancer Activity
- Mechanisms of Action : The compound's anticancer effects are attributed to its ability to inhibit key enzymes involved in cancer cell proliferation such as:
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
-
Case Studies :
- A study highlighted that modifications in the phenyl ring of the oxadiazole moiety can enhance the cytotoxic effects against cancer cells. For example, a derivative with halogen substitutions exhibited improved binding affinity and increased cytotoxicity .
- Another investigation into the apoptotic pathways revealed that treatment with this compound led to increased expression of p53 and activation of caspase-3 in MCF-7 cells, indicating its potential role as an apoptosis inducer .
Table 1: Biological Activity Summary
| Activity Type | Target Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.12 | |
| Anticancer | A549 | 0.78 | |
| Apoptosis Induction | MCF-7 | N/A |
| Mechanism | Description |
|---|---|
| Thymidylate Synthase Inhibition | Prevents DNA synthesis in rapidly dividing cancer cells |
| HDAC Inhibition | Leads to increased acetylation of histones, affecting gene expression |
| Telomerase Inhibition | Disrupts the maintenance of telomeres in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
